molecular formula C13H18N2O2 B12050606 N-[3-(piperidin-4-yloxy)phenyl]acetamide

N-[3-(piperidin-4-yloxy)phenyl]acetamide

Cat. No.: B12050606
M. Wt: 234.29 g/mol
InChI Key: VUHTTZFQPPZFPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-4-yloxy)phenyl]acetamide typically involves the reaction of 3-hydroxyacetophenone with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-4-yloxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[3-(piperidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[3-(piperidin-4-yloxy)phenyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine moiety is a crucial pharmacophore, making it valuable in drug discovery and development .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(3-piperidin-4-yloxyphenyl)acetamide

InChI

InChI=1S/C13H18N2O2/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16)

InChI Key

VUHTTZFQPPZFPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CCNCC2

Origin of Product

United States

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